AZD-4992

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD-4992 is a bioactive chemical.

Scientific Research Applications

Aurora Kinase B Inhibitor in Ovarian Carcinoma Treatment :

- AZD-4992, identified as AZD1152 in the study, shows potential in treating cisplatin-resistant ovarian carcinoma. Its combination with cisplatin suggests additive effects, resulting in significant inhibition of cancer cell proliferation and increased apoptosis. The study also observed changes in gene copy numbers related to cancer progression (Ma & Li, 2013).

Pharmacokinetic Study of AZD-3759 :

- AZD-3759, a central nervous system-penetrant EGFR inhibitor, demonstrates potential in treating patients with EGFR-tyrosine kinase inhibitors. This study emphasizes the need for time-saving pharmacokinetic study methods in animal models, highlighting the compound's clinical promise (Wu et al., 2018).

Combination Therapy with Topoisomerase I Poison CPT-11 :

- The study explores the efficacy of combining AZD-4992 (as AZD1152) with the topoisomerase I poison CPT-11 in treating cancer. The sequential administration of these drugs was pivotal, showing enhanced effects on inducing polyploidy and apoptosis, both in vitro and in vivo, suggesting a promising strategy for cancer treatment (Nair, de Stanchina, & Schwartz, 2009).

Role in EGFR T790M-positive NSCLC Patients :

- In EGFR T790M-positive non-small cell lung cancer (NSCLC) patients, resistance to AZD9291, an EGFR tyrosine kinase inhibitor, was studied. The research highlights EGFR-independent mechanisms, such as HER2 and MET amplification, contributing to acquired resistance, emphasizing the complexity of cancer therapy and the need for personalized treatment strategies (Planchard et al., 2015).

AKT Inhibitor AZD5363 in Breast Cancer Treatment :

- AZD5363 (referred to as AZD in the study), an AKT inhibitor, was combined with paclitaxel in a phase I/II study for advanced or metastatic breast cancer. The research demonstrated the drug's tolerability and potential efficacy, including significant reductions in circulating tumor DNA, providing insights into future breast cancer therapies (Turner et al., 2015).

properties

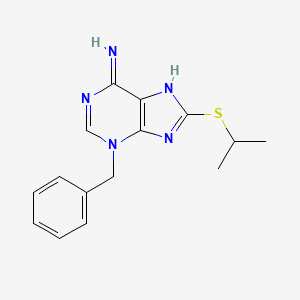

Molecular Formula |

C28H33N5O2S |

|---|---|

Appearance |

Solid powder |

synonyms |

AZD-4992; AZD 4992; AZD4992.; NONE |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-8-[(2-phenoxyethyl)thio]-3H-purin-6-amine](/img/structure/B1191499.png)

![3-benzyl-8-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-3H-purin-6-ylamine](/img/structure/B1191500.png)

![8-{[2-(4-methylphenoxy)ethyl]sulfanyl}-3-(2-phenoxyethyl)-3H-purin-6-amine](/img/structure/B1191502.png)

![2-[N-(2-{[1-(2-hydroxyphenyl)ethylidene]amino}cyclohexyl)ethanimidoyl]phenol](/img/structure/B1191512.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]thiourea](/img/structure/B1191518.png)